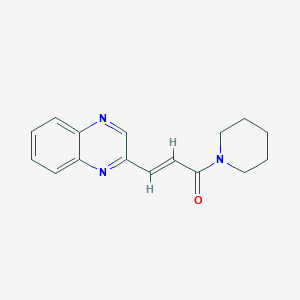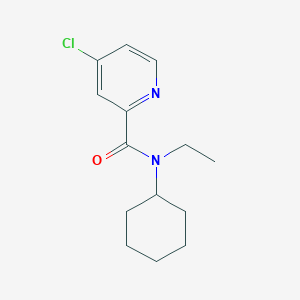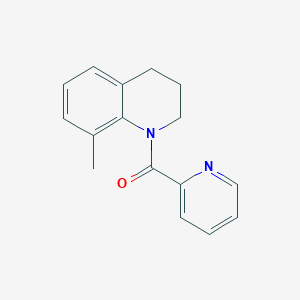
(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone, also known as LY-341495, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective metabotropic glutamate receptor (mGluR) antagonists, which have been shown to modulate the activity of the glutamatergic system in the brain.
科学研究应用
(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. Specifically, it has been shown to be a potent and selective antagonist of the mGluR2/3 receptors, which are involved in the regulation of glutamate release in the brain. This makes it a promising candidate for the treatment of conditions such as depression, anxiety, and schizophrenia.
作用机制
The mechanism of action of (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone involves its ability to selectively block the activity of the mGluR2/3 receptors. These receptors are located presynaptically on glutamatergic neurons and are involved in the regulation of glutamate release. By blocking these receptors, (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone reduces the amount of glutamate released into the synapse, which can have a modulatory effect on the activity of other neurotransmitter systems.
Biochemical and Physiological Effects:
Studies have shown that (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone has a number of biochemical and physiological effects in the brain. Specifically, it has been shown to reduce the activity of the glutamatergic system, which can have downstream effects on other neurotransmitter systems. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
实验室实验的优点和局限性
One of the main advantages of using (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone in lab experiments is its high selectivity for the mGluR2/3 receptors. This makes it a useful tool for studying the role of these receptors in various neurological and psychiatric disorders. However, one limitation of using this compound is that it is not very water-soluble, which can make it difficult to administer in some experimental paradigms.
未来方向
There are a number of future directions for research on (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone. One area of interest is its potential therapeutic applications in conditions such as depression, anxiety, and schizophrenia. Another area of interest is its role in modulating the activity of the HPA axis, which could have implications for stress-related disorders. Additionally, further research is needed to fully understand the downstream effects of blocking the mGluR2/3 receptors and how this could be exploited for therapeutic purposes.
合成方法
The synthesis of (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone involves a multi-step process that has been described in the literature. The first step involves the reaction of 2-bromo-5-methylpyridine with 4-methoxyphenylmagnesium bromide to form the corresponding Grignard reagent. This reagent is then reacted with 2-(4-chlorobenzoyl)quinoline to form the desired product. The final compound is then purified using column chromatography to obtain a high yield and purity.
属性
IUPAC Name |
(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-6-4-7-13-8-5-11-18(15(12)13)16(19)14-9-2-3-10-17-14/h2-4,6-7,9-10H,5,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRZAGYFFQZKMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCCN2C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

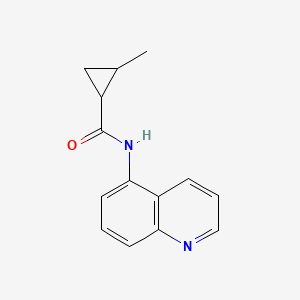
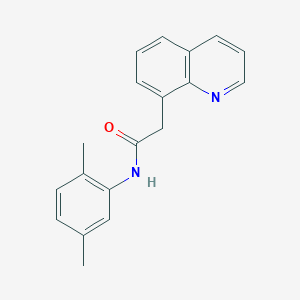
![1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide](/img/structure/B7505750.png)
![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-piperidin-1-ylmethanone](/img/structure/B7505752.png)
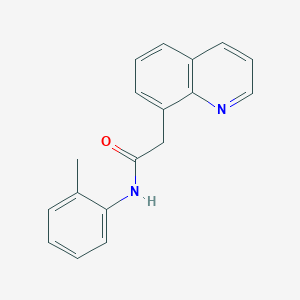

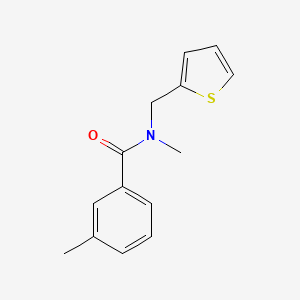
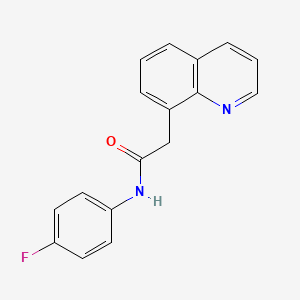
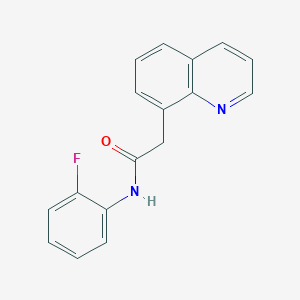


![N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7505801.png)
